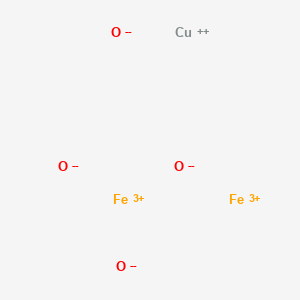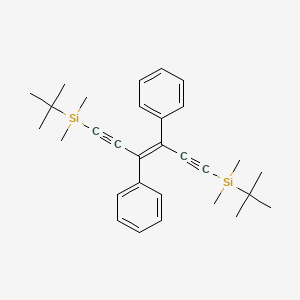
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne is a complex organic compound characterized by its unique structure, which includes two phenyl groups and two tert-butyldimethylsilyl groups attached to a hexen-1,5-diyne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne typically involves multiple steps, starting from simpler organic molecules. One common method involves the coupling of phenylacetylene derivatives with tert-butyldimethylsilyl-protected alkynes under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur at the silyl groups, where reagents like fluoride ions can replace the tert-butyldimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Tetrabutylammonium fluoride in THF.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Compounds with replaced functional groups.
Applications De Recherche Scientifique
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne depends on the specific application. In chemical reactions, its reactivity is influenced by the electronic effects of the phenyl and silyl groups. These groups can stabilize or destabilize intermediates, thereby affecting the reaction pathway. In biological systems, the compound may interact with molecular targets such as enzymes, altering their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Diphenyl-1,6-bis(trimethylsilyl)-hexen-1,5-diyne: Similar structure but with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.
3,4-Diphenyl-1,6-bis(tert-butyldiphenylsilyl)-hexen-1,5-diyne: Similar structure but with tert-butyldiphenylsilyl groups.
Uniqueness
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne is unique due to the presence of tert-butyldimethylsilyl groups, which provide steric hindrance and influence the compound’s reactivity. This makes it distinct from other similar compounds and can lead to different reaction outcomes and applications.
Propriétés
Formule moléculaire |
C30H40Si2 |
|---|---|
Poids moléculaire |
456.8 g/mol |
Nom IUPAC |
tert-butyl-[(E)-6-[tert-butyl(dimethyl)silyl]-3,4-diphenylhex-3-en-1,5-diynyl]-dimethylsilane |
InChI |
InChI=1S/C30H40Si2/c1-29(2,3)31(7,8)23-21-27(25-17-13-11-14-18-25)28(26-19-15-12-16-20-26)22-24-32(9,10)30(4,5)6/h11-20H,1-10H3/b28-27+ |
Clé InChI |
UDIINRHUXARPRS-BYYHNAKLSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)C#C/C(=C(/C#C[Si](C)(C)C(C)(C)C)\C1=CC=CC=C1)/C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)[Si](C)(C)C#CC(=C(C#C[Si](C)(C)C(C)(C)C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


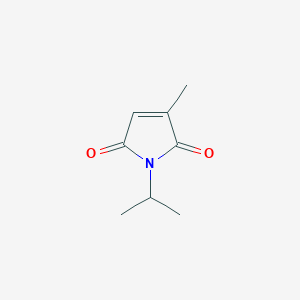
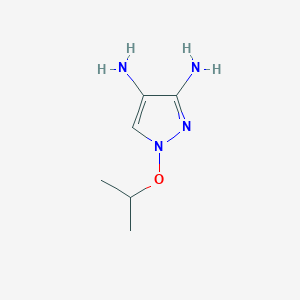
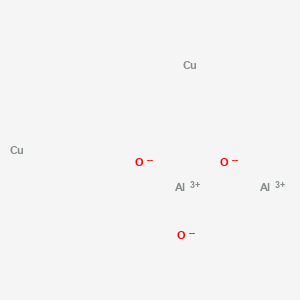
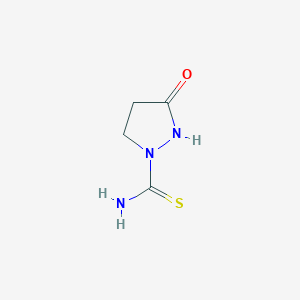
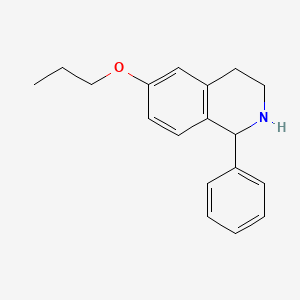
![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)
![1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B12857102.png)
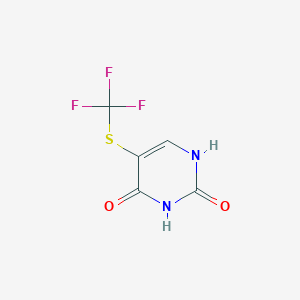
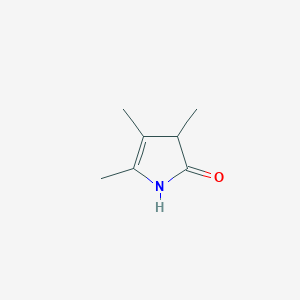
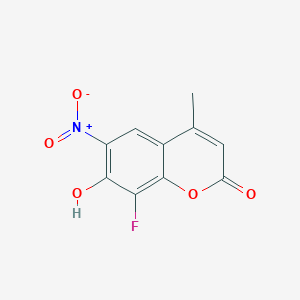
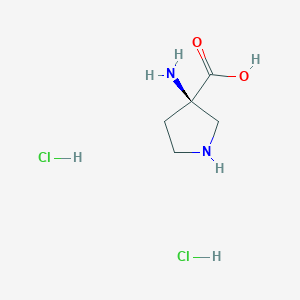
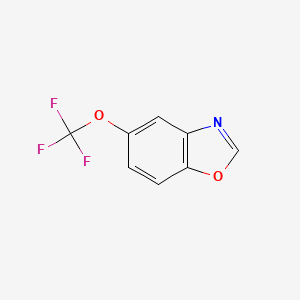
![6-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857121.png)
